molecular formula C20H24N2O5S B5161487 N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide

N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5161487
M. Wt: 404.5 g/mol
InChI Key: VCEJVNGCSCKIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholine ring, and a sulfonylbenzamide moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction using 4-ethoxyphenol and an appropriate alkylating agent.

    Introduction of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an amine and an appropriate dihaloalkane.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a suitable base.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the morpholine and sulfonyl groups to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in a suitable solvent.

    Substitution: Various nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonamide and morpholine derivatives.

    Industry: It can be used in the development of new materials and chemicals with specific properties, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    N-Pyrrolidino Etonitazene: A novel opioid with structural similarities.

Uniqueness

N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is unique due to its combination of an ethoxyphenyl group, a morpholine ring, and a sulfonylbenzamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-27-17-7-5-16(6-8-17)21-20(23)19-14-18(9-4-15(19)2)28(24,25)22-10-12-26-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEJVNGCSCKIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.